
2,5,6,10,13-Pentaazatetradecanedioic acid, 6-((1,1'-biphenyl)-4-ylmethyl)-3-(1,1-dimethylethyl)-8-hydroxy-12-(1-methylethyl)-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP-70726 is a small molecule drug that functions as an inhibitor of the human immunodeficiency virus type 1 protease. This compound was initially developed by Ciba-Geigy AG, a pharmaceutical company, for the treatment of human immunodeficiency virus infections. the development of CGP-70726 was eventually discontinued .
Méthodes De Préparation
The preparation of CGP-70726 involves the incorporation of the compound into pH-sensitive nanoparticles and microparticles made of poly(methacrylic acid-co-ethylacrylate) copolymer Eudragit L100-55. The particles are characterized in terms of morphology, size distribution, drug loading, production yield, and dispersion state of the drug inside the polymeric matrices . The synthetic route involves the following steps:
Preparation of Solution: A solution containing CGP-70726 and the polymer is prepared.
Spraying: The solution is sprayed as nanosized droplets into a carrier gas stream.
Drying: The nanoparticles are dried in a tubular laminar flow reactor tube.
Collection: The nanoparticles are collected as dry powders.
Analyse Des Réactions Chimiques
CGP-70726 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CGP-70726 into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in CGP-70726 are replaced with other groups.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique chemical properties make it a valuable tool for studying protease inhibition and drug delivery systems.
Biology: CGP-70726 is used in biological research to understand the mechanisms of human immunodeficiency virus protease inhibition.
Medicine: The compound has been investigated for its potential therapeutic applications in treating human immunodeficiency virus infections.
Industry: CGP-70726’s incorporation into nanoparticles has implications for the development of advanced drug delivery systems
Mécanisme D'action
CGP-70726 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease. This enzyme is crucial for the maturation of the virus, and its inhibition prevents the virus from becoming infectious. The compound binds to the active site of the protease, blocking its activity and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
CGP-70726 is similar to other human immunodeficiency virus protease inhibitors, such as:
- Saquinavir
- Ritonavir
- Indinavir
- Nelfinavir
CGP-70726 is unique due to its incorporation into pH-sensitive nanoparticles, which enhances its bioavailability and stability. This feature distinguishes it from other protease inhibitors that do not utilize such advanced drug delivery systems .
Propriétés
Numéro CAS |
191594-60-2 |
|---|---|
Formule moléculaire |
C38H51N5O7 |
Poids moléculaire |
689.8 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-phenylphenyl)methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H51N5O7/c1-25(2)32(40-36(47)49-6)34(45)39-30(22-26-14-10-8-11-15-26)31(44)24-43(42-35(46)33(38(3,4)5)41-37(48)50-7)23-27-18-20-29(21-19-27)28-16-12-9-13-17-28/h8-21,25,30-33,44H,22-24H2,1-7H3,(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t30-,31-,32-,33+/m0/s1 |
Clé InChI |
BYEWWQZDUPJZHX-ZWDYZTTJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



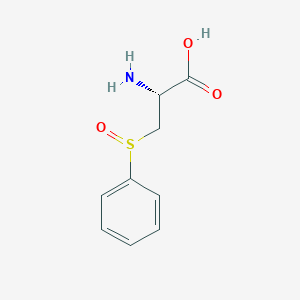
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
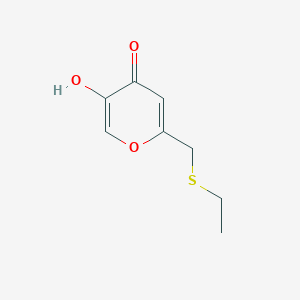
![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
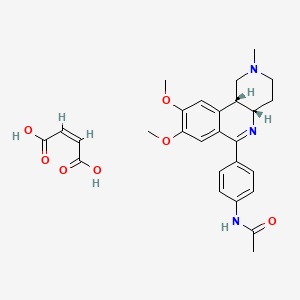
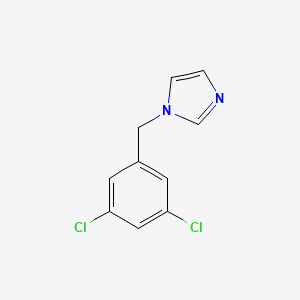
![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)
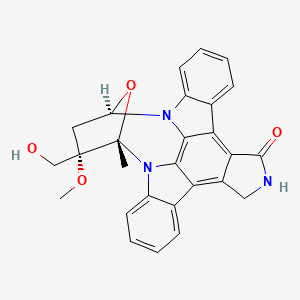
![cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]](/img/structure/B10837679.png)
![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)